1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Overview
Description
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-diphenyl-1H-pyrazole-4-carboxamide is 263.105862047 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
1,3-Diphenyl-1H-pyrazole-4-carboxamide is a versatile compound used in various synthesis processes. For instance, it has been used in the synthesis of N-substituted pyrazole carboxamides and carbohydrazides, which are explored for their potential in different fields like agriculture and medicine (Korkusuz & Yıldırım, 2010). Additionally, its reactions with various amines and other agents have led to the formation of novel compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis and Chemical Reactions
1,3-Diphenyl-1H-pyrazole-4-carboxamide has been utilized in one-pot, multi-component chemical reactions. It serves as a building block in creating various derivatives under mild conditions, demonstrating its role in facilitating efficient and versatile chemical syntheses (Shaabani et al., 2009).
Agricultural Applications
This compound's derivatives have shown promise in agricultural applications. For example, certain pyrazole-4-carboxamide derivatives are being investigated for their potential as agricultural fungicides, specifically targeting succinate dehydrogenase in fungal pathogens (Wang et al., 2020).
Antimicrobial and Antifungal Activities
Various derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxamide have been synthesized and tested for their antimicrobial activities. Some of these derivatives have shown effectiveness against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).
Anticonvulsant Properties
The compound and its derivatives have been explored for their anticonvulsant activity. Studies have shown that certain derivatives exhibit protective effects against seizures, suggesting their potential use in treating epilepsy (Siddiqui et al., 2010).
Insecticidal Properties
In the field of pest control, pyrazole carboxamide derivatives have been studied for their insecticidal properties. These compounds, including those derived from 1,3-diphenyl-1H-pyrazole-4-carboxamide, have shown effectiveness against various agricultural pests (Zhao et al., 2017).
Anticancer Research
Significant research has been done on pyrazole carboxamide derivatives in the context of cancer treatment. Some studies have indicated that these derivatives exhibit potent antitumor activities, suggesting their potential as candidates in cancer therapeutics (Sun et al., 2013).
Safety and Hazards
Future Directions
The future directions for the study of 1,3-diphenyl-1H-pyrazole-4-carboxamide could involve further exploration of its pharmacological activities, as well as the development of novel synthetic methods . Additionally, the compound could be studied for potential applications in various fields such as technology, medicine, and agriculture .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone . This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides .
Mode of Action
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens . This disruption affects various biochemical pathways, leading to the death of the pathogens .
Pharmacokinetics
The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles . This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLTOJKQOBXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154639 | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125103-40-4 | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.